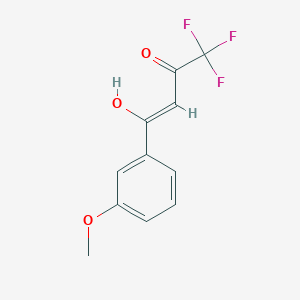![molecular formula C14H13N3O5S B5917588 N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5917588.png)
N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide, also known as NITD-008, is a chemical compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide is believed to exert its antiviral activity by inhibiting the viral RNA polymerase, which is essential for viral replication. The compound binds to a pocket in the RNA polymerase enzyme and blocks the synthesis of viral RNA. In addition, N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral or anticancer agent. In addition, the compound has been shown to have good bioavailability and pharmacokinetics, with a half-life of approximately 6 hours in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide is its broad-spectrum antiviral activity, which makes it a potential candidate for the development of antiviral therapies against a range of viral infections. However, one limitation of N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide is its relatively low potency compared to other antiviral compounds, which may limit its effectiveness in clinical settings.
Orientations Futures
For the study of N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide include further optimization of the compound's potency and selectivity, as well as the development of more efficient synthesis methods. In addition, the compound's potential as an anticancer agent warrants further investigation in preclinical and clinical studies. Finally, the potential for combination therapies with other antiviral or anticancer agents should also be explored.
Conclusion
In conclusion, N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide, or N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide, is a promising chemical compound that has been studied for its potential applications in the fields of antiviral and anticancer therapies. While further optimization and development is needed, the compound's broad-spectrum antiviral activity and low toxicity make it a potential candidate for further study and development.
Méthodes De Synthèse
The synthesis of N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-aminophenylacetic acid in the presence of a base such as triethylamine. The resulting product is a yellow crystalline powder that is soluble in dimethyl sulfoxide and dimethylformamide.
Applications De Recherche Scientifique
N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has been studied for its potential as an antiviral agent against a range of viruses, including dengue virus, Zika virus, and yellow fever virus. In vitro studies have shown that N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide can inhibit viral replication by targeting the viral RNA polymerase. In addition, N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.
Propriétés
IUPAC Name |
N-[3-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-5-4-6-12(9-11)16-23(21,22)14-8-3-2-7-13(14)17(19)20/h2-9,16H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTGOHLUXCHMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


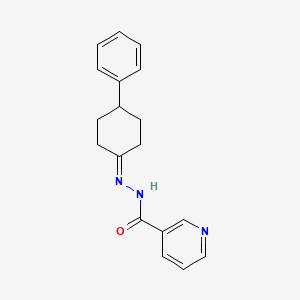
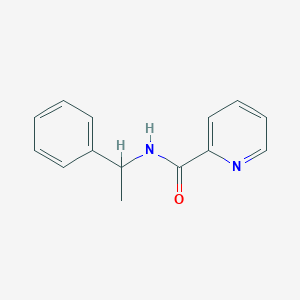
![6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)
![4'-{2-[4-(1-piperidinylsulfonyl)benzoyl]carbonohydrazonoyl}-4-biphenylyl acetate](/img/structure/B5917528.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5917534.png)
![N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5917537.png)
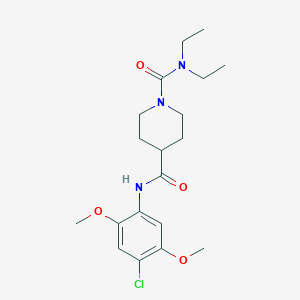
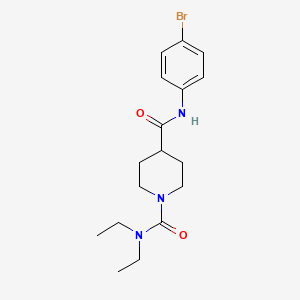
![3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917543.png)
methyl]amino}carbonyl)amino]benzoate](/img/structure/B5917559.png)
![1-cyclohexylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5917564.png)
![6-methoxytetrazolo[1,5-b]pyridazine](/img/structure/B5917591.png)
